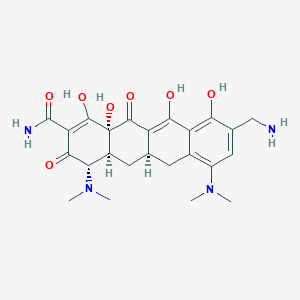

9-(Aminomethyl)minocycline

Description

BenchChem offers high-quality 9-(Aminomethyl)minocycline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(Aminomethyl)minocycline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H30N4O7 |

|---|---|

Molecular Weight |

486.5 g/mol |

IUPAC Name |

(4S,4aS,5aR,12aR)-9-(aminomethyl)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

InChI |

InChI=1S/C24H30N4O7/c1-27(2)13-7-10(8-25)18(29)15-11(13)5-9-6-12-17(28(3)4)20(31)16(23(26)34)22(33)24(12,35)21(32)14(9)19(15)30/h7,9,12,17,29-30,33,35H,5-6,8,25H2,1-4H3,(H2,26,34)/t9-,12-,17-,24-/m0/s1 |

InChI Key |

YWZHIILVPBEDNQ-DMZCIERTSA-N |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)CN)N(C)C |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Aminomethylcycline Paradigm: Structural Evolution and Therapeutic Mechanics

Executive Summary: The Third-Generation Evolution

The tetracycline class has evolved through three distinct generations to combat rising resistance mechanisms. The Aminomethylcyclines represent the newest evolution, distinct from the glycylcyclines (tigecycline) due to a specific modification at the C9 position of the minocycline core.

This guide analyzes the sole approved member, Omadacycline (OMC) . Unlike its predecessor tigecycline, which is limited to IV administration due to poor oral bioavailability, the aminomethylcycline subclass utilizes a C9-aminomethyl moiety.[1] This structural decision restores oral bioavailability while maintaining the steric bulk necessary to bypass ribosomal protection proteins (tet(M)) and efflux pumps (tet(K)).

Structural Pharmacology & SAR

The potency of aminomethylcyclines is dictated by modifications to the D-ring of the tetracycline scaffold.[2]

The C7 and C9 Modifications[2][3][4][5]

-

C7-Dimethylamino Substitution: This modification, inherited from minocycline, provides steric hindrance that reduces the affinity of the drug for the Tet(K) efflux pump transporters found in Staphylococci.

-

C9-Aminomethyl Substitution: This is the defining characteristic of the subclass. The addition of a bulky 2,2-dimethylpropylaminomethyl group at the C9 position creates a steric clash with Ribosomal Protection Proteins (RPPs) like Tet(M) and Tet(O).

Key Differentiator: In glycylcyclines (tigecycline), the C9 substituent is a glycylamido group. In aminomethylcyclines (omadacycline), it is an alkyl-aminomethyl group. This subtle change reduces the polar surface area, significantly improving oral absorption (~34.5% bioavailability) compared to tigecycline (<1%).

Visualization: Structural Logic & Resistance Evasion

The following diagram illustrates the causal link between structural modifications and resistance evasion.

Figure 1: Structure-Activity Relationship (SAR) flow detailing how C7 and C9 modifications translate to therapeutic outcomes.

Mechanism of Action (MoA)

Omadacycline functions as a protein synthesis inhibitor.[3][4][5][6]

-

Entry: The molecule traverses the outer membrane of Gram-negative bacteria via porins (OmpF/OmpC) or diffuses through the cytoplasmic membrane of Gram-positive bacteria.

-

Binding: It binds reversibly to the 30S ribosomal subunit (specifically the 16S rRNA) near the A-site.

-

Inhibition: This binding sterically blocks the association of aminoacyl-tRNA with the ribosome, halting peptide chain elongation.

The "Bypass" Mechanism: In resistant strains, Tet(M) proteins usually dislodge tetracyclines from the ribosome via GTP-dependent mimicry of elongation factors. Omadacycline's C9 side chain anchors the drug more securely or sterically prevents Tet(M) from engaging, allowing protein synthesis inhibition to continue despite the presence of RPPs.

Spectrum of Activity & Quantitative Data

Omadacycline exhibits a "Gram-positive weighted" broad spectrum. It is highly potent against skin and respiratory pathogens but has variable activity against Enterobacterales and is inactive against Pseudomonas aeruginosa.

Table 1: Comparative MIC90 Values (mg/L)

Data synthesized from surveillance studies (SENTRY) and FDA documentation.

| Organism | Phenotype | Omadacycline | Doxycycline | Linezolid |

| S. aureus | Methicillin-Susceptible (MSSA) | 0.25 | 0.25 | 2.0 |

| S. aureus | Methicillin-Resistant (MRSA) | 0.5 | >16 (Resistant) | 2.0 |

| S. pneumoniae | Penicillin-Resistant (PRSP) | 0.12 | 8.0 | 2.0 |

| E. faecalis | Vancomycin-Resistant (VRE) | 0.25 | 16 | 2.0 |

| H. influenzae | Beta-lactamase positive | 2.0 | 2.0 | N/A |

| E. coli | ESBL-producing | 4.0 | >16 | N/A |

| K. pneumoniae | Carbapenem-resistant | 8.0 - 16.0 | >16 | N/A |

Key Insight: Note the MIC90 for MRSA (0.5 mg/L). Omadacycline retains potency where Doxycycline fails due to tet(K) or tet(M) prevalence.

Pharmacokinetics (PK) & Tissue Distribution

For drug developers, the Volume of Distribution (Vd) is the critical parameter for this subclass.

-

Vd: ~190 L (High).[7][8][9] This indicates extensive tissue binding.

-

ELF/Plasma Ratio: 1.4 – 1.7.

-

Alveolar Macrophage Concentration: Omadacycline concentrates intracellularly in macrophages (AUC ratio of cells/plasma > 20), making it highly effective for intracellular pathogens like Legionella and Chlamydia.

Experimental Protocols

As a self-validating system, these protocols ensure reproducibility in susceptibility testing and mechanism verification.

Protocol A: Broth Microdilution (MIC Determination)

Standard: CLSI M07 / M100

Reagents:

-

Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[10]

-

Critical Step: For S. pneumoniae, supplement with 2-5% Lysed Horse Blood (LHB).

-

-

Inoculum:

CFU/mL.

Workflow:

-

Stock Prep: Dissolve Omadacycline tosylate in sterile water. Do not use DMSO if possible, as it may affect stability; water is sufficient for this salt form. Prepare fresh; aminomethylcyclines are sensitive to oxidation.

-

Dilution: Create a doubling dilution series (e.g., 0.004 to 8 mg/L) in 96-well plates.

-

Inoculation: Add 50 µL of standardized organism suspension to 50 µL of drug solution.

-

Incubation:

-

Aerobes: 35°C ± 2°C for 16-20 hours.

-

S. pneumoniae: 20-24 hours.

-

-

Readout: Determine the lowest concentration with no visible growth.

-

Validation: Quality Control (QC) strain S. aureus ATCC 29213 must fall between 0.12 – 1.0 mg/L.

-

Protocol B: Intracellular Accumulation Assay (PMNs/Macrophages)

This assay validates the high Vd and intracellular penetration claims.

Workflow Visualization:

Figure 2: Workflow for determining intracellular accumulation ratios (IC/EC).

Methodology Details:

-

Cell Seeding: Use THP-1 monocytes or fresh human PMNs in RPMI-1640 + 10% FBS.

-

Drug Exposure: Incubate cells with extracellular concentration (

) of 10 mg/L Omadacycline. -

Separation (Critical): To remove extracellular drug without causing efflux, centrifuge cells through a layer of silicone oil (density ~1.03 g/mL) at 14,000 x g for 30 seconds. The cell pellet passes through; the media stays above.

-

Lysis: Resuspend pellet in 50% Methanol/Water. Vortex and freeze at -80°C to lyse.

-

Calculation:

Note: Assume cell volume of ~0.2-0.4 pL per cell for PMNs.

References

-

Honeyman, L., et al. (2015).[2] "Structure-activity relationship of the aminomethylcyclines and the discovery of omadacycline." Antimicrobial Agents and Chemotherapy. [Link]

-

Draper, M. P., et al. (2014).[3] "Mechanism of action of the novel aminomethylcycline antibiotic omadacycline." Antimicrobial Agents and Chemotherapy. [Link][1]

-

Rodvold, K. A., & Pai, M. P. (2019).[9] "Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline." Clinical Infectious Diseases. [Link][9]

-

Pfaller, M. A., et al. (2019).[7] "Surveillance of Omadacycline Activity against Clinical Isolates... (SENTRY 2017)." Open Forum Infectious Diseases. [Link]

-

FDA Label. (2018). "NUZYRA (omadacycline) prescribing information." [Link]

Sources

- 1. Omadacycline: a novel aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Omadacycline: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Novel Aminomethylcycline Omadacycline Has High Specificity for the Primary Tetracycline-Binding Site on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Omadacycline: A Review of the Clinical Pharmacokinetics and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multilaboratory Comparison of Omadacycline MIC Test Strip to Broth Microdilution MIC against Gram-Negative, Gram-Positive, and Fastidious Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Omadacycline Binding Kinetics & 30S Ribosomal Interaction

Executive Summary

Omadacycline (Nuzyra) represents a subclass of tetracyclines known as aminomethylcyclines.[1][2][3][4][5] Unlike earlier generations (doxycycline, minocycline) that are compromised by efflux pumps (tet(K), tet(B)) and ribosomal protection proteins (tet(M), tet(O)), omadacycline retains high-affinity binding to the 30S ribosomal subunit in the presence of these resistance determinants.

This guide details the molecular mechanics of this interaction, providing researchers with the structural rationale for omadacycline’s potency and validated protocols for assessing binding affinity in vitro.

Structural Basis of Interaction

The primary mechanism of action for omadacycline is the inhibition of bacterial protein synthesis.[6] It functions by binding to the 30S ribosomal subunit , specifically blocking the A-site (aminoacyl-tRNA binding site).[3][6] This blockade prevents the association of aminoacyl-tRNA with the mRNA-ribosome complex, thereby arresting peptide chain elongation.[6]

The C9-Aminomethyl Modification

The defining feature of omadacycline is the modification at the C9 position of the D-ring.

-

Tetracycline (TET): Binds to the primary site (Helix 34 of 16S rRNA) but is easily dislodged by Ribosomal Protection Proteins (RPPs) like Tet(M).

-

Omadacycline (OMC): Features a C9-aminomethyl group.[2][3] While it occupies the same primary cleft as TET, this modification creates unique steric and electrostatic interactions with the 16S rRNA.

-

Key Interaction Residues:

-

Helix 34 (h34): Cytosine 1054 (C1054) – The critical stacking interaction.

-

Helix 31 (h31): U965 – Proximity interaction mediated by Mg²⁺ coordination.[3]

-

Phosphate Backbone: Direct coordination with the sugar-phosphate backbone of 16S rRNA.

-

Mechanism of Action Flow

The following diagram illustrates the pathway from cellular entry to translational arrest, highlighting the evasion of resistance mechanisms.

Figure 1: Mechanistic pathway of Omadacycline demonstrating evasion of efflux (via C7 modification) and resistance to Tet(M) displacement (via C9 modification).[3][7]

Comparative Binding Kinetics

Understanding the relative affinity of omadacycline compared to its predecessors is vital for interpreting potency data. While Tigecycline (TGC) generally exhibits the highest raw affinity in wild-type ribosomes due to its bulky t-butylglycylamido group, Omadacycline balances affinity with steric compactness to evade resistance.

Binding Affinity & Inhibition Data

The following table synthesizes binding behavior across different tetracycline generations.

| Compound | Primary Target | Key 16S rRNA Interaction | Relative Binding Affinity ( | Activity vs. Tet(M) Strains |

| Tetracycline (TET) | 30S (h34) | C1054 (Weak stacking) | Reference (Low) | Ineffective (Displaced) |

| Tigecycline (TGC) | 30S (h34) | C1054 (Strong stacking) | High (~10-20x > TET) | Effective (Steric bulk prevents displacement) |

| Omadacycline (OMC) | 30S (h34) | C1054 (Unique geometry) | High (~Similar to TGC) | Effective (C9-mod stabilizes complex) |

Note on

Experimental Methodologies

To rigorously validate omadacycline binding, we employ two primary protocols: Chemical Probing (DMS Footprinting) for structural mapping and Cell-Free Translation Inhibition for functional affinity.

Protocol A: Chemical Probing (DMS Footprinting)

Objective: To map the specific nucleotide interactions on the 16S rRNA.

Reagents:

-

70S Ribosomes (isolated from E. coli CAN/20-E12 or similar).[3]

-

Dimethyl sulfate (DMS).[3]

-

Buffer TAKA7: 50 mM Tris-HCl (pH 7.5), 70 mM NH₄Cl, 30 mM KCl, 7 mM MgCl₂.[3]

-

Primer extension reagents (Reverse Transcriptase, ³²P-labeled primers).[3]

Workflow:

-

Activation: Incubate 25–30 pmol of 70S ribosomes in TAKA7 buffer at 37°C for 20 min to activate ribosomes.

-

Binding Equilibrium: Add Omadacycline (0.3 µM to 300 µM titration) and incubate at 25°C for 10 min.

-

Control: Run parallel samples with Tetracycline (positive control) and no antibiotic (negative control).

-

-

Modification: Add DMS (1:10 dilution in EtOH) to the reaction. Incubate at 25°C for 6 min.

-

Why: DMS methylates accessible N1 of Adenine and N3 of Cytosine. Ligand binding protects these sites.

-

-

Quenching: Stop reaction with β-mercaptoethanol and precipitate RNA.

-

Readout: Perform primer extension.

-

Expected Result: Omadacycline will cause a signal enhancement at C1054 (characteristic of A-site binding) and protection at A892 (if secondary binding occurs, though less prominent than TET).

-

Protocol B: Cell-Free Translation Inhibition Assay

Objective: To determine the functional

Reagents:

-

E. coli S30 Extract (containing ribosomes, tRNAs, factors).

-

Template: Poly(U) mRNA.

-

Substrate: [³H]-Phenylalanine or [¹⁴C]-Phenylalanine.

-

Energy regeneration system (ATP, GTP, Phosphoenolpyruvate).

Step-by-Step Workflow:

Figure 2: Workflow for Poly(U)-dependent Poly(Phe) synthesis assay to determine IC50.

Data Analysis:

-

Plot CPM (Counts Per Minute) vs. Log[Omadacycline].

-

Fit data to a sigmoidal dose-response equation (variable slope).

-

Validation Criteria:

-

Max signal (No Drug) must be >10x background.

-

Tetracycline control

should fall within historical range (e.g., 0.5 - 2.0 µM for sensitive strains).[3]

-

Overcoming Resistance: The Tet(M) Factor

A critical aspect of omadacycline's design is its efficacy against Ribosomal Protection Proteins (RPPs).

-

Mechanism of RPPs: Tet(M) and Tet(O) are GTPases that bind to the ribosome and induce a conformational change that releases tetracycline from the A-site.[6]

-

Omadacycline's Evasion: Structural studies suggest that the C9-aminomethyl group of omadacycline interacts with the 16S rRNA in a manner that creates a "high-occupancy" state. Even if Tet(M) binds, it cannot effectively lower the affinity of omadacycline enough to clear the A-site, allowing protein synthesis inhibition to persist.

-

Clinical Relevance: This binding stability is why omadacycline is indicated for ABSSSI and CABP caused by resistant pathogens like MRSA and S. pneumoniae (which often carry tet(M)).

References

-

Heidrich, C., et al. (2016). "The Novel Aminomethylcycline Omadacycline Has High Specificity for the Primary Tetracycline-Binding Site on the Bacterial Ribosome." Antibiotics, 5(4),[6] 32.

-

Draper, M. P., et al. (2014). "Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline."[8] Antimicrobial Agents and Chemotherapy, 58(3), 1279–1283.

-

Jenner, L., et al. (2013). "Structural basis for potent inhibitory activity of the antibiotic tigecycline during protein synthesis." Proceedings of the National Academy of Sciences, 110(10), 3812-3816.

-

Paratek Pharmaceuticals. "Omadacycline (Nuzyra) Prescribing Information."

Sources

- 1. researchgate.net [researchgate.net]

- 2. Omadacycline: A Review of the Clinical Pharmacokinetics and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Novel Aminomethylcycline Omadacycline Has High Specificity for the Primary Tetracycline-Binding Site on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Omadacycline Pharmacokinetics: Characteristics, Contributing Factors, and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Omadacycline Spectrum of Activity Against Gram-Positive Bacteria

[1]

Executive Summary: The Aminomethylcycline Advantage

Omadacycline (OMC) represents the first commercialized aminomethylcycline, a subclass of tetracyclines engineered specifically to circumvent the two primary mechanisms of resistance that render older tetracyclines (doxycycline, minocycline) ineffective: ribosomal protection and active efflux.[1]

For the drug development scientist, Omadacycline offers a strategic "clean slate" profile. It retains the broad-spectrum utility of the tetracycline scaffold while demonstrating equipotent activity against multidrug-resistant (MDR) Gram-positive pathogens, including MRSA, VRE, and PRSP. This guide dissects the mechanistic basis of this activity, provides validated susceptibility testing protocols, and summarizes critical in vitro performance data.[2]

Structural Biology & Mechanism of Action

The C9 Modification

The defining feature of Omadacycline is the modification at the C9 position of the tetracycline D-ring.[3] Unlike tigecycline (a glycylcycline) which carries a bulky substituent at C9, Omadacycline possesses an aminomethyl group .

-

Ribosomal Binding: Omadacycline binds to the 30S ribosomal subunit (specifically the A-site), sterically hindering the binding of aminoacyl-tRNA.

-

Evasion of tet(M): The C9-aminomethyl group creates steric and electrostatic interactions that allow the molecule to anchor tightly to the ribosome even in the presence of Ribosomal Protection Proteins (RPPs) like Tet(M) and Tet(O).

-

Evasion of tet(K): The modification alters the molecule's profile such that it is not recognized as a substrate by the major MFS (Major Facilitator Superfamily) efflux pumps, specifically Tet(K) and Tet(L), which are prevalent in Staphylococci.

Mechanistic Pathway Diagram

The following diagram illustrates how Omadacycline bypasses standard resistance checkpoints compared to legacy tetracyclines.

Figure 1: Mechanistic differentiation of Omadacycline vs. Doxycycline in the presence of common resistance determinants.

Spectrum of Activity: Gram-Positive Profile

Omadacycline exhibits potent in vitro activity against a broad range of Gram-positive aerobes and anaerobes.[4][5][6][7] The data below consolidates MIC90 values from global surveillance studies (SENTRY).

Comparative MIC Summary (µg/mL)

| Pathogen | Phenotype | Omadacycline MIC90 | Doxycycline MIC90 | Linezolid MIC90 |

| S. aureus | MRSA | 0.12 - 0.25 | >16 (Resistant) | 2 |

| MSSA | 0.12 - 0.25 | 0.12 | 2 | |

| tet(K) pos | 0.12 | >64 | 2 | |

| tet(M) pos | 0.25 | >64 | 2 | |

| S. pneumoniae | PRSP | 0.06 - 0.12 | 8 | 1 |

| MDR | 0.06 - 0.12 | >16 | 1 | |

| Enterococcus | VRE (E. faecalis) | 0.25 | >16 | 2 |

| VRE (E. faecium) | 0.12 - 0.25 | >16 | 2 | |

| S. pyogenes | Erythromycin-R | 0.12 | 0.5 | 1 |

Key Insight: Omadacycline consistently maintains an MIC90 ≤ 0.25 µg/mL against MRSA and VRE strains that are fully resistant to doxycycline. This indicates a lack of cross-resistance with older tetracyclines.

Experimental Methodologies

To generate reproducible data for regulatory submissions or internal validation, strict adherence to CLSI standards is required. Omadacycline, unlike Tigecycline, does not require fresh media preparation to prevent rapid oxidation, but standard precautions apply.

Protocol: Broth Microdilution (BMD)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of Omadacycline against Gram-positive isolates.

Reagents:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).[8]

-

Omadacycline powder (store at -20°C, protect from light).

-

Lyophilized QC strains (S. aureus ATCC 29213, E. faecalis ATCC 29212).

Workflow:

-

Stock Preparation: Dissolve Omadacycline in sterile water to a stock concentration (e.g., 1024 µg/mL). Note: Do not use DMSO if possible, as it may affect certain plasticware; water is sufficient for Omadacycline.

-

Dilution: Prepare serial two-fold dilutions in CAMHB. Final test range: 0.004 to 8 µg/mL.

-

Inoculum: Prepare a 0.5 McFarland suspension from fresh overnight culture. Dilute 1:100 in CAMHB to achieve a final well concentration of ~5 x 10^5 CFU/mL.

-

Incubation: 35 ± 2°C in ambient air for 16-20 hours.

-

Readout: The MIC is the lowest concentration showing complete inhibition of visible growth.

Validation Criteria (QC Ranges):

-

S. aureus ATCC 29213: 0.12 - 1.0 µg/mL

-

E. faecalis ATCC 29212: 0.12 - 0.5 µg/mL

-

S. pneumoniae ATCC 49619: 0.03 - 0.12 µg/mL (using CAMHB + LHB)

Protocol: Time-Kill Kinetics

Objective: Determine if Omadacycline acts as a bacteriostatic or bactericidal agent against a specific strain.[9]

Workflow:

-

Setup: Inoculate 10 mL CAMHB with ~1 x 10^6 CFU/mL of the test isolate.

-

Dosing: Add Omadacycline at concentrations of 1x, 2x, 4x, and 8x MIC. Include a growth control (no drug).

-

Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

-

Quantification: Serially dilute aliquots in saline and plate on non-selective agar (e.g., Tryptic Soy Agar with 5% Sheep Blood). Incubate overnight.

-

Analysis: Plot Log10 CFU/mL vs. Time.

-

Bactericidal: ≥3 log10 reduction (99.9% kill) from the initial inoculum at 24h.[9]

-

Bacteriostatic: <3 log10 reduction.

-

Note: Omadacycline typically exhibits bacteriostatic activity against Staphylococci and Enterococci (similar to Linezolid) but may show bactericidal activity against S. pneumoniae.

Susceptibility Testing Logic Flow

The following diagram outlines the decision matrix for validating Omadacycline susceptibility results.

Figure 2: Quality Control decision tree for Omadacycline susceptibility testing.

Clinical Relevance & PK/PD Translation

While in vitro MICs are foundational, the clinical efficacy of Omadacycline is predicted by the AUC/MIC ratio (Area Under the Curve to MIC).[10]

-

Target: For Gram-positive infections, free-drug AUC/MIC targets associated with 1-log kill are typically used.

-

Tissue Penetration: Omadacycline has a high Volume of Distribution (Vd ~190 L), ensuring high concentrations in Epithelial Lining Fluid (ELF) and skin structures, correlating well with its indications for ABSSSI (Acute Bacterial Skin and Skin Structure Infections) and CABP (Community-Acquired Bacterial Pneumonia).

-

Intracellular Activity: Omadacycline accumulates intracellularly, providing activity against intracellular pathogens like L. pneumophila and M. abscessus (off-label context), which is a distinct advantage over beta-lactams.

References

-

Karlowsky, J. A., et al. (2019). "Microbiology and Preclinical Review of Omadacycline." Clinical Infectious Diseases. [Link]

-

Pfaller, M. A., et al. (2019). "Antimicrobial Activity of Omadacycline Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan." Antimicrobial Agents and Chemotherapy. [Link]

-

Honeyman, L., et al. (2015). "Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline." Antimicrobial Agents and Chemotherapy. [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2018). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI. [Link][11]

-

Stapert, L., et al. (2018). "In Vitro Activities of Omadacycline and Comparators against Anaerobic Bacteria." Antimicrobial Agents and Chemotherapy. [Link]

Sources

- 1. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Omadacycline Enters the Ring: A New Antimicrobial Contender - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Omadacycline: development of a novel aminomethylcycline antibiotic for treating drug-resistant bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Multilaboratory Comparison of Omadacycline MIC Test Strip to Broth Microdilution MIC against Gram-Negative, Gram-Positive, and Fastidious Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ihma.com [ihma.com]

- 10. Antimicrobial Activity of Omadacycline Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

The C9 Position: A Structural Keystone in Overcoming Tetracycline Resistance—A Comparative Analysis of 9-(Aminomethyl)minocycline and Glycylcyclines

An In-depth Technical Guide

Executive Summary

The rise of antibiotic resistance necessitates the evolution of established antimicrobial classes. The tetracyclines, once pillars of antibacterial therapy, have been revitalized through strategic chemical modifications, primarily centered on the C9 position of the tetracycline's D-ring. This guide provides a detailed structural and mechanistic comparison between two pivotal classes of C9-substituted minocycline derivatives: the glycylcyclines, exemplified by tigecycline, and the aminomethylcyclines, for which 9-(aminomethyl)minocycline is the foundational intermediate. We will explore how the distinct C9 moieties—a glycylamido group versus an aminomethyl group—fundamentally alter the interaction with the bacterial ribosome, providing a potent mechanism to circumvent long-standing resistance pathways and restore broad-spectrum activity.

Foundational Chemistry: The Tetracycline Scaffold and the C9 Revolution

The tetracycline scaffold is a four-ringed polyketide structure that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] Second-generation tetracyclines, such as minocycline, offered improved pharmacokinetic properties and a slightly broader spectrum. However, their utility has been compromised by two primary resistance mechanisms: active drug efflux by membrane-bound pumps (e.g., TetA, TetB) and ribosomal protection conferred by proteins (RPPs) like TetM and TetO that dislodge the drug from its target.[3]

Decades of research identified the D-ring of the tetracycline core as a prime location for semi-synthetic modification to counter these resistance mechanisms.[4][5] Specifically, the C9 position proved to be exceptionally amenable to the addition of large substituents without compromising the core pharmacophore responsible for ribosomal binding. This led to the development of third-generation tetracyclines, fundamentally distinguished by the nature of their C9 side chains.

Defining the Structures

The core structural difference between the two classes lies in the specific chemical group attached at the C9 position of the parent minocycline molecule.

-

Glycylcyclines : This class is characterized by the attachment of an N-substituted glycylamido moiety. The first and most prominent member is tigecycline , which is a 9-(t-butyl-glycylamido) derivative of minocycline.[1][2][6] This large side chain is a defining feature of the class.

-

Aminomethylcyclines : This group is defined by an aminomethyl linkage at C9. While 9-(aminomethyl)minocycline is the parent compound of this series, it serves primarily as a key synthetic intermediate for creating a diverse range of derivatives.[7][8] Further substitutions on the terminal amine have led to clinically approved drugs like omadacycline.

minocycline_vs_glycylcyclines_structural_differences_0.png) Figure 1. Comparative chemical structures of the parent compound Minocycline, the glycylcycline Tigecycline, and the foundational aminomethylcycline, 9-(Aminomethyl)minocycline, highlighting the key structural modifications at the C9 position.

Figure 1. Comparative chemical structures of the parent compound Minocycline, the glycylcycline Tigecycline, and the foundational aminomethylcycline, 9-(Aminomethyl)minocycline, highlighting the key structural modifications at the C9 position.

Mechanism of Action and Evasion of Resistance

While all tetracyclines share a primary mechanism of inhibiting protein synthesis, the C9 modifications introduce new interactions that enhance binding affinity and, crucially, create a structural bulwark against resistance mechanisms.

Enhanced Ribosomal Binding and Steric Hindrance

The key to the enhanced potency of these third-generation agents is their ability to bind to the ribosome with significantly higher affinity than their predecessors.[6] This is achieved through an additional anchoring point provided by the C9 substituent.

-

Glycylcycline (Tigecycline) Interaction : X-ray crystallography studies have revealed that the glycylamido side chain of tigecycline extends into the A-site of the 30S subunit. The glycyl nitrogen atom of its side chain establishes a stacking interaction with the π-orbital of the nucleobase C1054 in the 16S rRNA.[9] This interaction, which is absent with older tetracyclines, dramatically increases the binding affinity and potency of protein synthesis inhibition.[6][9]

-

Overcoming Resistance : The large C9 substituents provide a powerful defense against both major resistance mechanisms.

-

Efflux Pump Evasion : The bulky side chains of both glycylcyclines and aminomethylcyclines render them poor substrates for the major tetracycline-specific efflux pumps.[3][6][7] The pumps fail to recognize these modified molecules effectively, allowing the antibiotic to accumulate within the bacterial cell.

-

Ribosomal Protection Invalidation : This is the most critical advantage conferred by the C9 modification. Ribosomal protection proteins (RPPs) like TetM function by binding to the ribosome and conformationally displacing traditional tetracyclines.[10] The bulky C9 moiety of tigecycline and related compounds creates a steric clash with the incoming RPP.[9] The side chain acts as a physical wedge that prevents the RPP from fully engaging with the ribosome and dislodging the drug, thereby negating the resistance mechanism.[9][10]

-

Caption: C9 modifications enable evasion of both efflux pumps and ribosomal protection.

Synthetic Strategy and Structure-Activity Relationship (SAR)

The development of these advanced tetracyclines relies on semi-synthesis, starting from a fermentation-derived product like minocycline.[4] The chemical lability of the tetracycline core makes total synthesis challenging, though it has been achieved.[11]

Key Synthetic Pathways

The synthesis of both classes hinges on the successful functionalization of the C9 position.

-

For Glycylcyclines (e.g., Tigecycline) : A common route involves the nitration of minocycline at the C9 position, followed by reduction to form 9-aminominocycline. This key intermediate is then acylated with an activated N-protected glycine derivative (like t-butylglycine) to yield the final product.

-

For Aminomethylcyclines : The synthesis can proceed through different intermediates. One established method involves the creation of a 9-formylminocycline intermediate. This aldehyde can then undergo reductive amination with a variety of amines to generate a diverse library of 9-aminomethyl-substituted derivatives, allowing for extensive exploration of the structure-activity relationship.[7]

Comparative Structure-Activity Relationship (SAR)

The SAR for third-generation tetracyclines is well-defined and centers on the properties of the C9 substituent.

| Feature | Classic Tetracyclines (e.g., Minocycline) | Glycylcyclines (e.g., Tigecycline) | 9-(Aminomethyl)minocycline Derivatives (e.g., Omadacycline) |

| C9 Substitution | Hydrogen | N-(tert-butyl)glycylamido | Substituted Aminomethyl |

| Primary Ribosomal Interaction | Core scaffold binding | Core scaffold + C9 stacking with C1054 | Core scaffold + enhanced C9 interactions |

| Evasion of Efflux Pumps | Poor | Excellent | Excellent |

| Evasion of Ribosomal Protection | Poor | Excellent (Steric Hindrance) | Excellent (Steric Hindrance) |

| Key Synthetic Intermediate | N/A (Parent Molecule) | 9-Aminominocycline | 9-Aminomethylminocycline or 9-Formylminocycline |

| Spectrum of Activity | Broad, but compromised by resistance | Expanded broad-spectrum, including many MDR strains | Expanded broad-spectrum, including many MDR strains |

The data clearly indicates that while the specific linker and terminal group at C9 differ between glycylcyclines and aminomethylcyclines, the overarching principle is the same: the introduction of a sterically demanding substituent at this position is the key to overcoming modern tetracycline resistance mechanisms.[5][8]

Conclusion and Field Perspective

The structural divergence between 9-(aminomethyl)minocycline derivatives and glycylcyclines represents two successful, parallel strategies stemming from a single, foundational insight: the C9 position is the key to revitalizing the tetracycline class. The glycylamido moiety of tigecycline and the substituted aminomethyl groups of compounds like omadacycline both serve the same critical functions. They enhance ribosomal binding affinity while simultaneously providing a steric shield that invalidates the two most prevalent mechanisms of tetracycline resistance. For drug development professionals, this demonstrates a validated, modular approach to antibiotic design, where a conserved pharmacophore can be augmented with tailored substituents to overcome evolving resistance threats, ensuring the continued clinical utility of this invaluable antibiotic scaffold.

References

-

ResearchGate. (n.d.). Structural comparison of minocycline and tigecycline. Retrieved February 6, 2026, from [Link]

-

Honeyman, L., et al. (2015). Structure-Activity Relationship of the Aminomethylcyclines and the Discovery of Omadacycline. Antimicrobial Agents and Chemotherapy, 59(11), 7044-7053. Available from: [Link]

-

Olson, M. W., et al. (2006). Functional, Biophysical, and Structural Bases for Antibacterial Activity of Tigecycline. Antimicrobial Agents and Chemotherapy, 50(6), 2156-2166. Available from: [Link]

-

Jenner, L., et al. (2013). Structural basis for potent inhibitory activity of the antibiotic tigecycline during protein synthesis. Proceedings of the National Academy of Sciences, 110(10), 3812-3816. Available from: [Link]

-

Li, R., et al. (2024). A promising metabolite, 9-aminominocycline, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli. Frontiers in Microbiology, 15, 1420958. Available from: [Link]

-

Testa, R. T., et al. (1993). Glycylcyclines. 1. A new generation of potent antibacterial agents through modification of 9-aminotetracyclines. Journal of Medicinal Chemistry, 36(23), 3371-3381. Available from: [Link]

-

Zhanel, G. G., et al. (2004). The glycylcyclines: a comparative review with the tetracyclines. Drugs, 64(1), 63-88. Available from: [Link]

-

Sum, P. E., et al. (1994). Synthesis and structure-activity relationship of novel glycylcycline derivatives leading to the discovery of GAR-936. Bioorganic & Medicinal Chemistry Letters, 4(13), 1545-1548. Available from: [Link]

-

Volkers, G., et al. (2011). Structural basis for a new tetracycline resistance mechanism relying on the TetX monooxygenase. FEBS Letters, 585(7), 1061-1066. Available from: [Link]

-

Myers, A. G. Research Group. (n.d.). Tetracyclines. Harvard University. Retrieved February 6, 2026, from [Link]

-

NAVSEA. (1999). Requirements for Nondestructive Testing Methods. NAVSEA T9074-AS-GIB-010/271. Retrieved February 6, 2026, from [Link]

-

AWS. (2014). T9074-AS-GIB-010/271. Retrieved February 6, 2026, from [Link]

-

Grossman, T. H. (2016). Tetracycline Antibiotics and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(4), a025387. Available from: [Link]

-

Sun, C., et al. (2011). 8-Azatetracyclines: Synthesis and Evaluation of a Novel Class of Tetracycline Antibacterial Agents. Journal of Medicinal Chemistry, 54(5), 1436-1447. Available from: [Link]

-

Muñoz, M. Á. (2017). Classification Framework and Chemical Biology of Tetracycline-Structure-Based Drugs. Antibiotics, 6(4), 30. Available from: [Link]

- Google Patents. (n.d.). Tigecycline and methods of preparing 9-aminominocycline.

-

WikiLectures. (2023). Glycylcyclines. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical structures of tigecycline (A) and 9‐amino minocycline (B). Retrieved February 6, 2026, from [Link]

-

Denmark Group. (n.d.). Synthetic Strategies Toward the Synthesis of Tetracyclines. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Structural basis for TetM-mediated tetracycline resistance. Retrieved February 6, 2026, from [Link]

-

Organic Chemistry Portal. (2005). Total Synthesis of the Tetracyclines. Retrieved February 6, 2026, from [Link]

-

iPhoneAddict.fr. (2026). Apple TV souhaite adapter le Cosmere de Brandon Sanderson. Retrieved February 6, 2026, from [Link]

-

PubMed. (n.d.). Minocycline and Tigecycline: What Is Their Role in the Treatment of Carbapenem-Resistant Gram-Negative Organisms? Retrieved February 6, 2026, from [Link]

-

Chemical syntheses. (n.d.). Tetracycline. Retrieved February 6, 2026, from [Link]

-

Federal Board of Revenue, Pakistan. (n.d.). Notice Board. Retrieved February 6, 2026, from [Link]

-

Wallace, R. J., et al. (2002). Comparison of the In Vitro Activity of the Glycylcycline Tigecycline (Formerly GAR-936) with Those of Tetracycline, Minocycline, and Doxycycline against Nontuberculous Mycobacteria. Antimicrobial Agents and Chemotherapy, 46(4), 1173-1177. Available from: [Link]

Sources

- 1. The glycylcyclines: a comparative review with the tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycylcyclines - WikiLectures [wikilectures.eu]

- 3. Glycylcyclines. 1. A new generation of potent antibacterial agents through modification of 9-aminotetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetracyclines | Andrew G Myers Research Group [myers.faculty.chemistry.harvard.edu]

- 5. mdpi.com [mdpi.com]

- 6. Functional, Biophysical, and Structural Bases for Antibacterial Activity of Tigecycline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structural basis for potent inhibitory activity of the antibiotic tigecycline during protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Total Synthesis of the Tetracyclines [organic-chemistry.org]

Methodological & Application

Navigating the Solubility Landscape of Omadacycline: A Detailed Guide for Researchers

Application Note & Protocol

Introduction: Omadacycline, a novel aminomethylcycline antibiotic, represents a significant advancement in combating bacterial infections, including those caused by resistant strains.[1] As a derivative of minocycline, its unique chemical structure provides potent antibacterial activity.[2] However, for researchers in drug discovery and development, harnessing its full potential in vitro and in vivo necessitates a thorough understanding of its solubility characteristics. This application note provides a comprehensive guide to the solubility of omadacycline in dimethyl sulfoxide (DMSO) and various aqueous buffers, offering detailed protocols and scientific rationale to ensure experimental success and data integrity.

The Tale of Two Solvents: DMSO vs. Aqueous Buffers

The solubility of a compound is not a monolithic property but rather a dynamic interplay between its chemical structure and the nature of the solvent. Omadacycline, with its complex polycyclic structure featuring multiple ionizable groups, exhibits markedly different behavior in organic solvents like DMSO compared to aqueous systems.

Omadacycline in DMSO: The High-Concentration Reservoir

DMSO is the solvent of choice for preparing high-concentration stock solutions of omadacycline. Its aprotic, polar nature effectively disrupts the crystal lattice of both omadacycline free base and its salt forms, such as the tosylate salt.

-

Omadacycline Free Base: Commercially available as a crystalline solid, the free base of omadacycline has a reported solubility of approximately 1 mg/mL in DMSO.[3][4]

-

Omadacycline Tosylate: The tosylate salt form, often used in clinical formulations, exhibits significantly higher solubility in DMSO, with some sources reporting concentrations as high as 100 mg/mL .[5]

This high solubility in DMSO allows for the preparation of concentrated stock solutions, which can then be diluted to working concentrations in aqueous buffers for various experimental assays. This approach minimizes the volume of organic solvent introduced into the final experimental system, thereby reducing potential off-target effects.

Aqueous Solubility: A pH-Dependent Challenge

In contrast to its high solubility in DMSO, omadacycline's solubility in aqueous buffers is limited and highly dependent on the pH of the solution. This is a direct consequence of its chemical structure, which contains several amino groups that can be protonated.

-

Omadacycline Free Base: The free base is only slightly soluble in neutral aqueous buffers like Phosphate-Buffered Saline (PBS) at pH 7.2.[3] To achieve a workable concentration, a co-solvent system is often necessary. For instance, a solubility of approximately 0.33 mg/mL is reported in a 1:2 mixture of DMSO and PBS (pH 7.2).[3][4]

-

Omadacycline Tosylate: The tosylate salt demonstrates significantly improved aqueous solubility compared to the free base. It is described as having high solubility across the physiological pH range of 1 to 7.[5] A specific solubility of 2 mg/mL in water at pH 7.0 has been reported.[5] This enhanced solubility is attributed to the salt form, which readily dissociates in water.

The pH of the aqueous buffer plays a critical role. In acidic conditions, the amino groups of omadacycline become protonated, leading to a net positive charge on the molecule and enhancing its interaction with polar water molecules, thus increasing solubility. This is consistent with practices for preparing injectable formulations where the pH is adjusted to a slightly acidic range of 4.0-4.5.[6]

Understanding the "Why": The Chemical Physics of Omadacycline Solubility

The contrasting solubility profiles of omadacycline can be explained by its physicochemical properties.

The Role of pKa and Ionization

Caption: Omadacycline's solubility is dictated by the solvent environment.

Data at a Glance: Omadacycline Solubility Summary

| Compound Form | Solvent | Solubility | Reference(s) |

| Omadacycline Free Base | DMSO | ~1 mg/mL | [3][4] |

| Omadacycline Free Base | DMF | ~1 mg/mL | [4] |

| Omadacycline Free Base | PBS (pH 7.2) | Slightly soluble | [3] |

| Omadacycline Free Base | 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [3][4] |

| Omadacycline Tosylate | DMSO | 100 mg/mL | [5] |

| Omadacycline Tosylate | Water (pH 7.0) | 2 mg/mL | [5] |

| Omadacycline Tosylate | Ethanol | 100 mg/mL | [5] |

Protocols for the Bench Scientist

Adherence to proper solution preparation techniques is paramount for obtaining reliable and reproducible experimental results.

Protocol 1: Preparation of a High-Concentration Omadacycline Stock Solution in DMSO

This protocol is suitable for preparing a stock solution for use in various in vitro assays, such as minimum inhibitory concentration (MIC) testing.

Materials:

-

Omadacycline (free base or tosylate salt) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Determine the Desired Concentration: Decide on the final concentration of your stock solution (e.g., 10 mg/mL or 100 mg/mL for the tosylate salt; 1 mg/mL for the free base).

-

Weigh the Compound: Accurately weigh the required amount of omadacycline powder in a sterile tube.

-

Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.

-

Dissolve the Compound: Vortex the tube until the omadacycline is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution if necessary.[8]

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Caption: Workflow for preparing a concentrated omadacycline stock solution in DMSO.

Protocol 2: Preparation of Omadacycline Working Solutions in Aqueous Buffer

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer for use in experiments.

Materials:

-

Omadacycline DMSO stock solution (from Protocol 1)

-

Sterile aqueous buffer of choice (e.g., PBS, cell culture medium)

-

Sterile polypropylene tubes

-

Calibrated pipettes

Procedure:

-

Thaw the Stock Solution: Thaw an aliquot of the omadacycline DMSO stock solution at room temperature.

-

Prepare the Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final working concentration. Crucially, add the DMSO stock solution to the aqueous buffer, not the other way around, while vortexing gently to prevent precipitation.

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.

-

Use Immediately: It is strongly recommended to prepare fresh working solutions for each experiment and use them immediately. Aqueous solutions of omadacycline are prone to degradation and should not be stored for more than one day.[3]

Stability Considerations: A Critical Factor for Data Integrity

The stability of omadacycline in solution is a critical consideration for experimental design and data interpretation.

-

Aqueous Instability: Omadacycline is known to degrade in aqueous solutions. One of the primary degradation pathways is epimerization at the C4 position, a common phenomenon for tetracycline antibiotics.[6] Studies have shown a significant decline in omadacycline concentration in aqueous solutions within 24 hours.[8][9] For long-term experiments, such as those involving slow-growing mycobacteria, daily supplementation of the culture medium with fresh omadacycline may be necessary to maintain the desired concentration.[9] The use of oxygen-reducing agents like Oxyrase has also been shown to prevent degradation in some experimental setups.[10]

-

DMSO Stock Stability: While specific long-term stability data for omadacycline in DMSO at -20°C or -80°C is not extensively published, general best practices for storing antibiotic stock solutions in DMSO suggest that they are stable for several months to years when stored properly in single-use aliquots to prevent freeze-thaw cycles and exposure to moisture.

Conclusion

A comprehensive understanding of omadacycline's solubility in both DMSO and aqueous buffers is essential for any researcher working with this promising antibiotic. By recognizing the high solubility in DMSO for stock preparation and the pH-dependent, limited solubility in aqueous buffers for working solutions, scientists can design robust experiments and generate reliable data. The protocols and scientific rationale provided in this application note serve as a guide to navigate the solubility landscape of omadacycline, ultimately facilitating further research and development of this important therapeutic agent.

References

-

Deshpande, D., Srivastava, S., Chapagain, M., et al. Omadacycline drug susceptibility testing for non-tuberculous mycobacteria using oxyrase to overcome challenges with drug degradation. Frontiers in Microbiology, 13, 946860. [Link]

-

van Rijn, M., Vaddady, P. K., de Vogel, C. P., et al. (2019). Omadacycline as a promising new agent for the treatment of infections with Mycobacterium abscessus. Journal of Antimicrobial Chemotherapy, 74(9), 2643–2646. [Link]

-

U.S. Food and Drug Administration. (2018). NUZYRA (omadacycline) prescribing information. [Link]

-

Bower, A., Wright, K., & Tenn, M. (2022). Prepared omadacycline for injection: Nine-day stability and sterility in an elastomeric pump. SAGE Open Medicine, 10, 20503121221135568. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 54697325, Omadacycline. [Link]

-

Paratek Pharmaceuticals, Inc. (2019). Omadacycline. [Link]

- Google Patents. (2023). US20230357135A1 - Crystalline forms of omadacycline, methods of synthesis thereof and uses thereof.

-

Rodvold, K. A., Burgos, R. M., Tan, X., & Pai, M. P. (2020). Omadacycline: A Review of the Clinical Pharmacokinetics and Pharmacodynamics. Clinical Pharmacokinetics, 59(4), 409–425. [Link]

-

Deshpande, D., Srivastava, S., Pasipanodya, J. G., & Gumbo, T. (2021). Challenges and a potential solution to perform drug susceptibility testing of omadacycline against nontuberculous mycobacteria. Tuberculosis, 128, 102078. [Link]

-

Kothe, M., Kautor, M., D'Urso, A., et al. (2016). The Novel Aminomethylcycline Omadacycline Has High Specificity for the Primary Tetracycline-Binding Site on the Bacterial Ribosome. Molecules, 21(9), 1230. [Link]

-

Srivastava, S., Deshpande, D., Pasipanodya, J. G., & Gumbo, T. (2022). Omadacycline Pharmacokinetics/Pharmacodynamics in the Hollow Fiber System Model and Potential Combination Regimen for Short Course Treatment of Mycobacterium kansasii Pulmonary Disease. Antimicrobial Agents and Chemotherapy, 66(10), e00624-22. [Link]

-

Zhanel, G. G., Esquivel, J., Zelenitsky, S., et al. (2020). Omadacycline: A Novel Oral and Intravenous Aminomethylcycline Antibiotic Agent. Drugs, 80(3), 285–311. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Omadacycline | CAS 389139-89-3 | Cayman Chemical | Biomol.com [biomol.com]

- 5. Buy Omadacycline tosylate | >98% [smolecule.com]

- 6. US20230357135A1 - Crystalline forms of omadacycline, methods of synthesis thereof and methods of use thereof - Google Patents [patents.google.com]

- 7. The Novel Aminomethylcycline Omadacycline Has High Specificity for the Primary Tetracycline-Binding Site on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Challenges and a potential solution to perform drug susceptibility testing of omadacycline against nontuberculous mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. Omadacycline drug susceptibility testing for non-tuberculous mycobacteria using oxyrase to overcome challenges with drug degradation - PMC [pmc.ncbi.nlm.nih.gov]

Omadacycline intracellular penetration assays in macrophages

Application Note: Omadacycline Intracellular Penetration & Bioactivity Assays in Macrophages

Executive Summary

Omadacycline (OMC) is a modernized aminomethylcycline antibiotic designed to overcome tetracycline resistance mechanisms (efflux pumps and ribosomal protection).[1] A critical differentiator of OMC is its ability to accumulate significantly within host immune cells, particularly alveolar macrophages (AM), achieving intracellular concentrations 25-fold higher than plasma levels. This application note details the methodology for quantifying this accumulation and validating its functional bioactivity against intracellular pathogens like Staphylococcus aureus and Legionella pneumophila.

Mechanism of Intracellular Accumulation

Unlike hydrophilic antibiotics (e.g., beta-lactams) that remain extracellular, OMC is lipophilic and amphiphilic. It traverses the macrophage cell membrane primarily through passive diffusion, driven by a pH gradient (lysosomal trapping) and binding to intracellular macromolecules.

Key Pharmacokinetic Parameters:

-

Accumulation Ratio (

): Typically >10–25 in alveolar macrophages. -

Time to Equilibrium: Rapid; typically reaches steady state within 1–4 hours.

-

Subcellular Localization: Cytosol and lysosomes (crucial for pathogens residing in phagolysosomes).

Experimental Design Considerations

| Parameter | Recommendation | Rationale |

| Cell Models | THP-1 (Human Monocytes) or J774A.1 (Murine Macrophages) | THP-1 cells are the industry standard for human PK/PD translation. J774A.1 are robust for preliminary screening. |

| Drug Concentration | 1 – 50 | Covers the therapeutic range and allows determination of saturation kinetics. |

| Detection Method | LC-MS/MS | Gold standard for non-radiolabeled drug quantification. High sensitivity required for cell lysates. |

| Separation Method | Velocity Oil Gradient (Oil Cushion) | CRITICAL: Traditional washing with PBS causes rapid drug efflux (back-transport). Oil spin separation preserves intracellular drug content. |

Protocol A: Quantitative Intracellular Uptake Assay (Velocity Gradient Method)

Principle: This protocol uses a silicone oil cushion to separate cells from the drug-containing medium in less than 60 seconds, preventing the "washout" error common in manual PBS washing steps.

Materials:

-

Cells: THP-1 differentiated with PMA (100 nM, 48h) or J774A.1 adherent cells.

-

Lysis Buffer: HPLC-grade water (osmotic lysis) or 0.1% Triton X-100 (if compatible with MS).

-

Separation Oil: Mixture of Silicone Oil (Type AR 20) and Mineral Oil (Density

1.029–1.035 g/mL).-

Note: The density must be higher than the media but lower than the cells.

-

-

Equipment: Refrigerated microcentrifuge (swing-out rotor preferred but fixed angle acceptable).

Step-by-Step Workflow:

-

Cell Seeding: Seed macrophages (

cells/mL) in 6-well plates or suspension tubes. Allow adherence/differentiation. -

Incubation: Replace media with warm RPMI containing Omadacycline (e.g., 10

g/mL). Incubate at 37°C for defined timepoints (0.5, 1, 2, 4, 24 h). -

Preparation of Oil Cushion:

-

In 1.5 mL microcentrifuge tubes, add 500

L of the Silicone/Mineral Oil mixture .

-

-

Harvest & Spin (The "Oil Spin"):

-

Scrape cells (if adherent) or resuspend.

-

Carefully layer 400

L of cell suspension on top of the oil layer. Do not mix. -

Centrifuge immediately at 10,000

for 60 seconds at room temperature. -

Result: Cells pellet at the bottom; oil is in the middle; media (with extracellular drug) stays on top.

-

-

Separation:

-

Flash freeze the tube in dry ice/methanol (optional but recommended to lock kinetics).

-

Cut the tube tip (containing the cell pellet) with a tube cutter OR carefully aspirate media and oil without disturbing the pellet.

-

-

Lysis: Resuspend the pellet in 200

L HPLC-grade water . Vortex vigorously. Sonicate for 5 mins. -

Quantification:

-

Aliquot 50

L for Protein Assay (BCA). -

Aliquot 150

L for LC-MS/MS analysis (Precipitate proteins with Acetonitrile containing internal standard).

-

Visualization: Oil Cushion Workflow

Figure 1: Velocity Gradient (Oil Cushion) separation workflow to minimize drug efflux during harvesting.

Protocol B: Intracellular Bioactivity (Infection Model)

Principle: Validating that the accumulated drug is bioactive. This uses a modified Gentamicin Protection Assay. Since Omadacycline is active against extracellular bacteria, we must ensure we are counting only intracellular survivors.

Materials:

-

Pathogen: S. aureus (e.g., ATCC 29213 or MRSA strains).[2]

-

Lysostaphin: Required to enzymatically remove extracellular S. aureus (Gentamicin is often used, but Omadacycline interactions can be complex; Lysostaphin is specific for Staph).

Step-by-Step Workflow:

-

Infection: Infect macrophage monolayer (MOI 10:1) for 1 hour at 37°C (phagocytosis phase).

-

Extracellular Eradication (T=0):

-

Wash cells 2x with PBS.

-

Incubate with Lysostaphin (5-10

g/mL) or Gentamicin (100

-

-

Treatment:

-

Wash away the killing agent.

-

Add media containing Omadacycline at varying concentrations (0.5x, 1x, 10x MIC).

-

Control: Drug-free media (growth control).

-

-

Incubation: Incubate for 24 hours.

-

Harvest & Plating:

-

Wash cells 3x with PBS (to remove extracellular drug).

-

Lyse cells with 0.1% Triton X-100 or sterile water for 5-10 mins.

-

Serially dilute lysate and plate on Tryptic Soy Agar (TSA).

-

-

Enumeration: Count CFUs after 24h incubation. Calculate Log Reduction compared to T=0 and Control.

Data Analysis & Calculation

To determine the Cellular Accumulation Ratio (CAR) , you must convert the mass of drug per protein mass into a concentration based on cell volume.

Formula Logic:

-

Raw Data:

( -

Drug/Protein Ratio:

( -

Cell Volume Conversion: Macrophages typically have a volume of 5.0

L per mg of protein . -

Intracellular Concentration (

): -

Accumulation Ratio:

Visualization: Calculation Logic

Figure 2: Computational logic for determining Intracellular Accumulation Ratio.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Accumulation Ratio (<5) | Efflux during wash | Switch to Oil Spin method. PBS washing for >2 mins causes significant loss of Omadacycline. |

| High Variability (LC-MS) | Incomplete Lysis | Ensure probe sonication is used. Simple vortexing is insufficient for releasing drug bound to organelles. |

| Extracellular Contamination | Oil Density Incorrect | Optimize oil density. If the oil is too dense, cells won't pellet; if too light, media drags through. Target 1.03 g/mL . |

| Cell Detachment | High Drug Conc.[3][4][5] | Omadacycline is generally safe, but >100 |

References

-

Dubois, J., et al. (2020). In Vitro and Intracellular Activities of Omadacycline against Staphylococcus aureus Isolates.[5][6] Journal of Immunology and Microbiology.

-

Gotfried, M. H., et al. (2017).[4] Comparison of Omadacycline and Tigecycline Pharmacokinetics in the Plasma, Epithelial Lining Fluid, and Alveolar Cells of Healthy Adult Subjects.[6][7] Antimicrobial Agents and Chemotherapy.[2][3][5][6][8]

-

Tulkens, P. M., et al. (2023). Evaluation of omadacycline against intracellular Mycobacterium abscessus in an infection model in human macrophages. JAC-Antimicrobial Resistance.

-

Ppeyrou, M., et al. (2017).[4][9][10] Predictive rules for compound accumulation yield a broad-spectrum antibiotic. Nature. (Referenced for general accumulation methodology principles).

Sources

- 1. Omadacycline: A Review of the Clinical Pharmacokinetics and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of Omadacycline in Rat Methicillin-Resistant Staphylococcus aureus Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating the immunomodulatory activities of omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Predictive rules for compound accumulation yield a broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchopenworld.com [researchopenworld.com]

- 7. Comparison of Omadacycline and Tigecycline Pharmacokinetics in the Plasma, Epithelial Lining Fluid, and Alveolar Cells of Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vivo Pharmacodynamic Evaluation of Omadacycline against Staphylococcus aureus in the Neutropenic Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of Omadacycline and Tigecycline Pharmacokinetics in the Plasma, Epithelial Lining Fluid, and Alveolar Cells of Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing oxidative degradation of 9-(Aminomethyl)minocycline

Technical Support Center: 9-(Aminomethyl)minocycline Stability & Handling

Current Status: Operational Ticket ID: #AMM-OX-992 Subject: Prevention of Oxidative Degradation and Epimerization in 9-(Aminomethyl)minocycline Assigned Specialist: Senior Application Scientist, Tetracycline Chemistry Division[1]

Executive Summary

9-(Aminomethyl)minocycline (often an intermediate for Omadacycline or Tigecycline analogs) presents a dual stability challenge: oxidative degradation of the phenolic D-ring and C4-epimerization of the A-ring.[1] Unlike parent tetracyclines, the C9-substitution alters the electronic density of the D-ring, potentially accelerating oxidation under basic conditions.[1]

This guide replaces standard operating procedures (SOPs) with a causality-driven troubleshooting framework . It is designed to help you diagnose "Why is my compound turning brown?" and "Why is my yield dropping?" with actionable, chemically grounded solutions.[1]

Module 1: The Chemistry of Degradation (Diagnostic Framework)

Q: Why does my 9-(aminomethyl)minocycline solution turn dark brown/black within hours?

A: You are witnessing the formation of quinones and insoluble melanin-like polymers.[1]

-

The Mechanism: The C10-phenol and C11/C12

-dicarbonyl system are electron-rich.[1] In the presence of dissolved oxygen ( -

The Aggravator: The C9-aminomethyl group is basic.[1] If the compound is kept as a free base, its own basicity can raise the local pH, auto-catalyzing this oxidation.[1]

Q: I see a "split peak" in my HPLC chromatogram. Is this oxidation?

A: Likely not. This is C4-Epimerization .

-

The Mechanism: The dimethylamino group at position C4 is stereolabile.[1] In aqueous solution (especially pH 4–8), the proton at C4 equilibrates, flipping the stereochemistry from the active

-isomer (natural) to the inactive -

The Fix: This is a reversible equilibrium.[1] Lowering the pH (<3.0) or using specific chelation agents (calcium/magnesium) can shift the equilibrium or freeze the rate of epimerization.

Visualizing the Threat Landscape

Figure 1: The dual degradation pathway. Note that epimerization is reversible (yellow), while oxidation (red/black) is destructive and irreversible.

Module 2: Synthesis & Handling Protocols

Q: I am synthesizing the intermediate via the Tscherniac-Einhorn reaction. How do I maximize yield?

A: The critical failure point is the quenching/workup step .[1]

-

Problem: The reaction often uses strong acid (e.g., Triflic acid or

). When you quench this into water/base to neutralize, the heat of neutralization + transient high pH zones creates an "oxidation storm."[1] -

Protocol:

-

Deoxygenate Everything: Sparge all quench buffers with Argon for 20 mins before use.[1]

-

Reverse Quench: Pour the reaction mixture into the cold quench solution, not vice-versa. This ensures the tetracycline is never in a base-excess environment.[1]

-

Reductive Additive: Add Sodium Sulfite (0.5% w/v) or Ascorbic Acid to the aqueous quench buffer. This acts as a sacrificial antioxidant, scavenging radicals before they attack the D-ring.[1]

-

Q: Can I store the 9-(aminomethyl)minocycline in solution?

A: Never for long periods (>24h), unless frozen.

-

Why: Even at pH 2, slow hydrolysis and epimerization occur.[1]

-

Recommendation: Isolate as a stable salt immediately.[1] The Tosylate or Hydrochloride salts are significantly more stable than the free base.[1] If you must store a solution, use the "Golden Solvent System":

Table 1: Solvent Compatibility Matrix

| Solvent System | Stability Rating | Notes |

| Water (pH 7) | 🔴 Critical | Rapid oxidation (brown color) within hours.[1] |

| Water (0.1M HCl) | 🟡 Caution | Stable against oxidation, but epimerization occurs over days.[1] |

| Methanol (degassed) | 🟢 Good | Good solubility; keep cold (-20°C). |

| DMSO | 🔴 Critical | DMSO is an oxidant; often causes degradation in tetracyclines.[1] Avoid. |

| TFA/Water | 🟢 Excellent | Acidic environment stabilizes the enol system.[1] |

Module 3: Analytical Troubleshooting (HPLC)

Q: My HPLC baseline is drifting, and peak shapes are tailing. Is my column failing?

A: It is likely a Silanol Interaction or On-Column Oxidation .[1]

-

The Issue: The 9-aminomethyl group and the C4-dimethylamino group are potent chelators.[1] They bind to residual metals or free silanols on the silica column, causing tailing.[1]

-

The Fix (The "Acidic Shield" Method):

-

Mobile Phase A: 0.1% Formic Acid or Oxalic Acid in Water.[1] (Oxalic acid acts as a sacrificial chelator, sequestering iron from the HPLC system).

-

Mobile Phase B: Acetonitrile (Avoid Methanol if trans-esterification is suspected, though rare).[1]

-

Temperature: Keep column at 25°C. Higher temps (>40°C) promote on-column epimerization.[1]

-

Q: How do I distinguish the 4-epimer from the main compound?

A: The 4-epimer typically elutes earlier than the parent 9-(aminomethyl)minocycline on C18 columns.[1]

-

Validation: Force degradation by taking a small aliquot, adjusting pH to 8.0 for 1 hour, then re-injecting.[1] The new peak that grows is the epimer.

Workflow: Safe Handling Decision Tree

Figure 2: Operational decision tree for sample preservation.

References

-

Paratek Pharmaceuticals. (2016). Omadacycline: A Novel Aminomethylcycline Antibiotic.[1][2][3] Structure and stability data regarding the 9-aminomethyl scaffold.[1]

-

Hovione. (2022). Method for synthesizing 9-aminomethyl tetracycline compounds.[1][3][4][5][6] Patent WO2022248865A1.[1] Details on acid stability and flow chemistry reduction steps.

-

FDA Center for Drug Evaluation and Research. (2018). Omadacycline (Nuzyra) Chemistry Review. Stability data of tosylate salts vs free base.[1]

-

Chromatography Forum. (2012). Minocycline and Epimer Separation.[1][5][7][8] Technical discussion on mobile phase selection for tetracycline derivatives.

-

MDPI. (2021). Degradation of Minocycline by Photocatalysis.[1][9][10][11] Mechanisms of hydroxyl radical attack on the dimethylamino group.[1][10]

Sources

- 1. US8383610B2 - Salts and polymorphs of 9-(2,2-dimethylpropyl-aminomethyl) minocycline - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Novel Aminomethylcycline Omadacycline Has High Specificity for the Primary Tetracycline-Binding Site on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2022248865A1 - Method for synthesizing 9-aminomethyl tetracycline compounds - Google Patents [patents.google.com]

- 6. Method for synthesizing 9-aminomethyl tetracycline compounds | Hovione [hovione.com]

- 7. Minocycline - Chromatography Forum [chromforum.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Degradation of Minocycline by the Adsorption-Catalysis Multifunctional PVDF-PVP-TiO2 Membrane: Degradation Kinetics, Photocatalytic Efficiency, and Toxicity of Products - PubMed [pubmed.ncbi.nlm.nih.gov]

Omadacycline pH-dependent solubility issues in culture media

Topic: Troubleshooting pH-Dependent Solubility in Culture Media

Welcome to the Omadacycline (Nuzyra) Technical Hub. This guide addresses the physicochemical challenges of using Omadacycline in in vitro assays. Unlike earlier tetracyclines, Omadacycline utilizes an aminomethylcycline scaffold designed to overcome resistance.[1] However, its zwitterionic nature at physiological pH creates specific solubility cliffs that can compromise Minimum Inhibitory Concentration (MIC) data and stock stability.[1][2]

Module 1: The Science of Solubility (Diagnostic Framework)

The Core Problem: Omadacycline is amphoteric. Its solubility profile is U-shaped relative to pH.

The Trap: Standard Cation-Adjusted Mueller-Hinton Broth (CAMHB) is buffered to pH 7.2–7.[1][2]4. This places the drug exactly in its "danger zone" for precipitation. If the media pH drifts upward (common in aged media) or if the stock solution is improperly prepared, the drug precipitates, leading to "skipped wells" or artificially high MICs.[1]

Visual Troubleshooter: The Solubility Decision Tree

Use this logic flow to identify the root cause of precipitation or data inconsistency.

Figure 1: Diagnostic logic for identifying solubility vs. stability failures in Omadacycline assays.

Module 2: Optimized Protocols

Protocol A: Preparation of Stable Stock Solutions

Standard Error: Dissolving directly into PBS or media. Correct Method: Leverage the low pH stability of the Tosylate salt.

| Parameter | Recommendation | Scientific Rationale |

| Primary Solvent | Sterile Water (Molecular Grade) | Omadacycline Tosylate is highly soluble in water (creating an acidic solution).[1][2] |

| Alternative Solvent | DMSO (100%) | Use only if high concentration (>5 mg/mL) is required.[1][2] Dilute to <1% DMSO final. |

| Avoid | PBS (pH 7.2) | CRITICAL: Solubility drops to ~0.33 mg/mL in PBS, causing immediate precipitation.[1][2] |

| Storage | -80°C (Single Use Aliquots) | Prevents freeze-thaw degradation.[1][2] |

Step-by-Step:

-

Weigh Omadacycline Tosylate powder.

-

Calculate volume based on potency (not just weight).[1][2] Omadacycline is supplied as a salt; adjust for the free base fraction.

-

Add sterile water. Vortex until clear (solution will be slightly yellow).[1][2]

-

Immediate Use: Dilute into assay media within 30 minutes.

Protocol B: Media Preparation (CAMHB)

Standard Error: Using "shelf-stable" CAMHB without checking pH.[1][2]

-

Prepare CAMHB: Follow CLSI M07 guidelines.

-

Cation Adjustment: Ensure Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L) are correct.[1][2] Note: Excess Calcium can chelate Omadacycline, reducing activity, but this is a mechanism of action issue, not a solubility issue.[1][2]

-

pH Check (The "Goldilocks" Zone):

-

Measure pH at room temperature.

-

Target: 7.2 to 7.3.

-

Alert: If pH > 7.4, adjust with HCl. Do not use media with pH > 7.5 , as Omadacycline will begin to fall out of solution at higher concentrations.

-

-

Age Limit: Use broth within 12 hours of preparation to minimize oxidative shifts that raise pH.

Module 3: Frequently Asked Questions (Technical)

Q1: I see a "haze" or precipitate in my high concentration wells (e.g., 32-64 µg/mL) immediately after adding the drug. Why? A: This is the Zwitterionic Crash . You likely diluted a high-concentration acidic stock (water-based) into a neutral buffer (media) too quickly, or your media pH is slightly too high (>7.4).[1][2]

-

Fix: Ensure your stock dilution step (Intermediate Plate) uses water or a lower pH buffer before the final transfer to CAMHB. This prevents "shocking" the compound.

Q2: Should I add Ascorbic Acid to the media like I do for Tigecycline? A: Generally, No. While Tigecycline requires oxidative stabilization (often with aged media), Omadacycline is chemically engineered for greater stability.[1]

-

CLSI/FDA Status: Standard CLSI M07 methodology (fresh CAMHB, no additives) is validated for Omadacycline.[1][2]

-

Risk: Adding ascorbic acid lowers the pH of the media. Since tetracycline potency increases as pH drops, adding ascorbic acid can artificially lower your MICs, producing false "susceptible" results.[1][2] Only use stabilizers if your specific internal validation requires it for long-incubation assays (>24h).[1][2]

Q3: My MICs are trending 1-2 dilutions higher than the QC range. Is this a solubility issue? A: It is likely a pH or Cation issue .

-

pH Effect: If media pH drifts up (7.4 -> 7.6), Omadacycline becomes less soluble and less potent.[2]

-

Cation Effect: Excess Calcium in the broth chelates the drug. Verify your CAMHB cation levels using a colorimetric assay or atomic absorption.

Q4: Can I use DMSO for the stock solution? A: Yes, Omadacycline is soluble in DMSO (~1 mg/mL or higher).[1] However, ensure the final DMSO concentration in the well is <1% to avoid toxicity to the bacteria. Water is preferred for the Tosylate salt form to avoid solvent effects.

Module 4: Reference Data

Solubility Profile (Aqueous)

| Solvent / Buffer | pH | Solubility Status | Notes |

| Water | ~2.0 - 3.0 | Soluble | Recommended for Stock.[1][2] |

| 0.9% Saline | ~5.5 | Soluble | Good for intermediate dilution. |

| PBS | 7.2 | Slightly Soluble | Risk of Precipitation. Max ~0.3 mg/mL.[3] |

| CAMHB | 7.3 | Metastable | Stable at low conc. (<32 µg/mL); risk at high conc.[1][2] |

| DMSO | N/A | Soluble | Good backup for high conc. stocks. |

References

-

FDA Access Data. (2018). Omadacycline Injection Prescribing Information & Microbiology Review.[4] U.S. Food and Drug Administration.[5][6][7] Link

-

Cayman Chemical. (n.d.).[1][2] Omadacycline Product Information & Solubility Profile.[8]Link[1][2]

-

Clinical and Laboratory Standards Institute (CLSI). (2024).[1][2][5] M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition.[1][9]Link[1][2]

-

Thermo Fisher Scientific. (2016).[1][2] Validation of Omadacycline on Sensititre Susceptibility System vs CLSI Reference Broth Microdilution.[10]Link

-

National Institutes of Health (NIH). (2019).[1][2] Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline.[7][11] Clinical Infectious Diseases. Link

Sources

- 1. Omadacycline | CAS 389139-89-3 | Cayman Chemical | Biomol.com [biomol.com]

- 2. Omadacycline - Wikipedia [en.wikipedia.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. fda.gov [fda.gov]

- 6. Prepared omadacycline for injection: Nine-day stability and sterility in an elastomeric pump - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. darvashco.com [darvashco.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Omadacycline: A Review of the Clinical Pharmacokinetics and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Navigating the Light Sensitivity of Aminomethylcycline Derivatives

Welcome to the technical support center for handling aminomethylcycline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising class of antibiotics. The inherent photosensitivity of the tetracycline scaffold, from which aminomethylcyclines are derived, presents unique challenges in experimental design and formulation development. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your research.

Understanding the Challenge: The Photodegradation of Aminomethylcyclines